molecular formula CH3B B036050 Bromomethane CAS No. 74-83-9

Bromomethane

Cat. No.: B036050
CAS No.: 74-83-9
M. Wt: 94.94 g/mol
InChI Key: GZUXJHMPEANEGY-UHFFFAOYSA-N
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Description

Bromomethane, also known as methyl bromide, is an organobromine compound with the chemical formula CH₃Br. It is a colorless, odorless, nonflammable gas that is produced both industrially and biologically. This compound has been widely used as a pesticide, particularly for soil fumigation, but its use has been significantly reduced due to its ozone-depleting properties .

Biochemical Analysis

Biochemical Properties

Bromomethane is involved in various biochemical reactions. It is known to methylate the sulfhydryl groups of enzymes, causing cellular disruption and reduced glutathione levels . This interaction with enzymes and proteins alters their function, leading to various biochemical effects.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been reported to cause damage to the lungs and signs of nervous system damage, such as dizziness, muscle weakness, and seizures . These effects are seen at higher levels than those found in the environment, indicating that this compound influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves a chain reaction . One of the hydrogen atoms in the methane has been replaced by a bromine atom, so this is a substitution reaction . The reaction doesn’t stop there, and all the hydrogens in the methane can in turn be replaced by bromine atoms .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies suggest that rats may be more sensitive to the nasal effects of this compound than mice . A 13-week exposure to 120 ppm resulted in increases in the incidence of olfactory epithelium dysplasia and cysts in rats, but no nasal effects in mice .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, exposure to high levels of this compound resulted in >50% lethality in males after 14 exposures and decreased terminal body weight, 32% in males and 18% in females .

Metabolic Pathways

This compound undergoes extensive metabolism. Metabolites include bromide ion and methanol (which can be further metabolized to formaldehyde, formate, and carbon dioxide), S-methyl derivatives, and glutathione conjugates .

Transport and Distribution

This compound is well absorbed through the respiratory tract, gastrointestinal tract, and skin . Absorbed this compound is widely distributed throughout the body, including the central nervous system .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bromomethane can be synthesized through the bromination of methane. This reaction involves the substitution of a hydrogen atom in methane with a bromine atom, resulting in the formation of this compound and hydrogen bromide:

CH4+Br2CH3Br+HBr\text{CH}_4 + \text{Br}_2 \rightarrow \text{CH}_3\text{Br} + \text{HBr} CH4​+Br2​→CH3​Br+HBr

This reaction typically occurs under ultraviolet light or at high temperatures to initiate the free radical mechanism .

Industrial Production Methods: Industrially, this compound is produced by treating methanol with bromine in the presence of sulfur or hydrogen sulfide. This method is efficient and allows for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Bromomethane primarily undergoes substitution reactions. In these reactions, the bromine atom is replaced by another atom or group of atoms. For example, in nucleophilic substitution reactions, this compound reacts with nucleophiles such as hydroxide ions to form methanol:

CH3Br+OHCH3OH+Br\text{CH}_3\text{Br} + \text{OH}^- \rightarrow \text{CH}_3\text{OH} + \text{Br}^- CH3​Br+OH−→CH3​OH+Br−

Common Reagents and Conditions:

    Nucleophiles: Hydroxide ions, cyanide ions, and ammonia.

    Conditions: These reactions typically occur in polar solvents and may require heating to proceed efficiently.

Major Products: The major products of these reactions depend on the nucleophile used. For instance, with hydroxide ions, the product is methanol, while with cyanide ions, the product is acetonitrile .

Scientific Research Applications

Bromomethane has several applications in scientific research:

Comparison with Similar Compounds

    Chloromethane (CH₃Cl): Similar to bromomethane but contains a chlorine atom instead of a bromine atom.

    Iodomethane (CH₃I): Contains an iodine atom and is more reactive than this compound due to the weaker carbon-iodine bond.

    Fluoromethane (CH₃F): Contains a fluorine atom and is less reactive due to the strong carbon-fluorine bond.

Uniqueness of this compound: this compound is unique among these compounds due to its balance of reactivity and stability. It is more reactive than chloromethane but less reactive than iodomethane, making it useful in a variety of chemical reactions. Additionally, its historical use as a fumigant highlights its effectiveness in pest control .

Properties

IUPAC Name

bromomethane
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InChI

InChI=1S/CH3Br/c1-2/h1H3
Source PubChem
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InChI Key

GZUXJHMPEANEGY-UHFFFAOYSA-N
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Canonical SMILES

CBr
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Molecular Formula

CH3Br
Record name METHYL BROMIDE
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DSSTOX Substance ID

DTXSID8020832
Record name Methyl bromide
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Molecular Weight

94.94 g/mol
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Physical Description

Methyl bromide appears as colorless highly toxic volatile liquid or a gas. Boiling point 3.56 °C (38.41 °F). Usually odorless, but has a sweetish chloroform-like odor at high concentrations. Used as an insecticide, a rodenticide, a fumigant, a nematocide, a chemical intermediate and as a fire extinguishing agent. (EPA, 1998), Gas or Vapor, Colorless gas with a chloroform-like odor at high concentrations. [Note: A liquid below 38 degrees F. Shipped as a liquefied compressed gas.] [NIOSH], Liquid, ODOURLESS COLOURLESS COMPRESSED LIQUEFIED GAS., Colorless gas with a chloroform-like odor at high concentrations., Colorless gas with a chloroform-like odor at high concentrations. [Note: A liquid below 38 °F. Shipped as a liquefied compressed gas.]
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Boiling Point

38.4 °F at 760 mmHg (EPA, 1998), 3.4 °C, 3.50 °C. @ 760.00 mm Hg, 4 °C, 38 °F
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Flash Point

None (EPA, 1998), 194 °C /Open cup vs closed cup not specified/, 194 °C, NA (Gas)
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Solubility

2 % (NIOSH, 2023), In water, 15,200 mg/L at 25 °C, In water, 18.5 g/L at 20 °C, In water, 13.4 g/L at 25 °C, Slightly soluble in water, For more Solubility (Complete) data for Methyl bromide (7 total), please visit the HSDB record page., 15.2 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 1.5, 2%
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Record name Bromomethane
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Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
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Density

1.73 at 32 °F (EPA, 1998) - Denser than water; will sink, 1.6755 g/cu cm at 20 °C, Density: 1.730 at 0 °C/4 °C (liquid); 3.974 g/L at 20 °C (gas), Transition Point: -99.4 °C; Absolute density of gas at 101.325 kPa at 25 °C: 3.974 kg/cu m; Critical volume: 1.639 d cu m/kg; Critical density: 0.610 kg/d cu m; Critical compressibility factor: 0.209; Heat of transition at -99.4 °C = 1.195 kcal/kg, Saturated liquid density: 107.700 lb/cu ft at 35 °F; Liquid heat capacity: 0.198 Btu/lb-feet at 35 °F; Liquid thermal conductivity: 0.700 Btu-inch/hr-sq ft-F at 30 °F; Saturated vapor pressure: 27.710 lb/sq in at 70 °F; Saturated vapor density: 0.46270 lb/cu ft at 70 °F; Ideal gas heat capacity: 0.106 Btu/lb-F at 75 °F, Relative density (water = 1): 1.7 (liquid, 0 °C), 1.73 (liquid at 32 °F), 1.73 (Liquid at 32 °F), 3.36(relative gas density)
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Vapor Density

3.27 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 3.27 at 20 °C (Air = 1), Relative vapor density (air = 1): 3.3, 3.36
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Vapor Pressure

1420 mmHg at 68 °F (EPA, 1998), VP: 1893 kPa at 20 °C (1420 mm Hg), 1620 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 1893, 1.9 atm
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Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
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Color/Form

Colorless, transparent, easily liquified gas or volatile liquid, Colorless gas [Note: A liquid below 38 degrees F. Shipped as a liquefied compressed gas].

CAS No.

74-83-9
Record name METHYL BROMIDE
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Record name Methyl bromide [BSI:ISO]
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Record name METHYL BROMIDE
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Record name METHYL BROMIDE
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Melting Point

-136 °F (EPA, 1998), -93.7 °C, -94 °C, -137 °F
Record name METHYL BROMIDE
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Record name METHYL BROMIDE
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Record name METHYL BROMIDE
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Record name Methyl bromide
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Synthesis routes and methods

Procedure details

In a reaction vessel was placed 1000 parts methanol and 230 parts of bisphenol-A. Bromine was fed over a 90 minute period in an amount between 0.99 and 0.995 times the theoretical amount needed to covert the bisphenol-A to tetrabromobisphenol-A. The method for brominating the bisphenol-A was generally in accordance with the method disclosed in U.S. Pat. No. 4,783,556, incorporated herein by references as is fully set forth. The reaction mixture was held at reflux during the bisphenol-A bromination sequence and methyl bromide was produced during the entire bisphenol-A bromination process. After the bromine addition was completed, the system was held at reflux for 30 minutes to produce additional methyl bromide which was distilled out of the reaction mixture. Heating was stopped and 400 parts of water was added over a 30 minute period to precipitate the TBBPA and to halt methyl bromide production. The reaction medium was then allowed to cool to 30°-40° C. and TBBPA product was removed by centrifugation and wash with 5 parts of methanol and 5 parts of water. The centrate was neutralized with NaOH to a pH of 12-13 and then distilled to remove methanol. The resulting 870 parts of distillation column bottoms contained 1.7 weight percent sodium salts of tetrabromobisphenol-A, 1.7 weight percent sodium salts of tribromobisphenol-A, 0.2 weight percent sodium salts of tribromophenol, 0.2 weight percent sodium salts of other brominated phenolics, 0.5 weight percent NaOH, 0.3 parts of methanol, and about 12 weight percent NaBr.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Bromomethane
Reactant of Route 2
Bromomethane
Reactant of Route 3
Bromomethane

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